2-Hydroxybutyl bromoacetate
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Overview
Description
2-Hydroxybutyl bromoacetate is a chemical compound with the molecular formula C6H11BrO3. It is an ester formed from bromoacetic acid and 2-hydroxybutanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-hydroxybutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybutyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-hydroxybutanol.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, or reduction to form an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetates and various organic compounds depending on the nucleophile used.
Ester Hydrolysis: The major products are bromoacetic acid and 2-hydroxybutanol.
Oxidation and Reduction: Oxidation yields carbonyl compounds, while reduction produces alkanes.
Scientific Research Applications
2-Hydroxybutyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-hydroxybutyl bromoacetate involves its reactivity towards nucleophiles and electrophilesThe hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl bromoacetate
- 2-Hydroxypropyl bromoacetate
- 2-Hydroxybutyl chloroacetate
Uniqueness
2-Hydroxybutyl bromoacetate is unique due to its specific combination of a hydroxyl group and a bromoacetate ester. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.
Properties
CAS No. |
93858-59-4 |
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Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
2-hydroxybutyl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-2-5(8)4-10-6(9)3-7/h5,8H,2-4H2,1H3 |
InChI Key |
DAIKRYIFVNVKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)CBr)O |
Origin of Product |
United States |
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